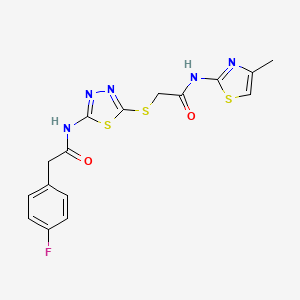![molecular formula C13H20N4O B3009045 1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone CAS No. 903447-57-4](/img/structure/B3009045.png)
1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone is a chemical compound with the molecular formula C13H20N4O It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-member ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone typically involves the reaction of 4-methylpyrimidine with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistency and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to the specific type of reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of new compounds with different functional groups.
科学的研究の応用
1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and are the subject of ongoing research.
類似化合物との比較
1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone can be compared with other similar compounds, such as:
- 1-(4-Ethylpiperazin-1-yl)ethanone
- 4-Methylpyrimidine derivatives
- Other pyrimidine-based compounds
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
特性
IUPAC Name |
1-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-4-16-5-7-17(8-6-16)13-14-9-12(11(3)18)10(2)15-13/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBQXRXMVZSNEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/new.no-structure.jpg)
![1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3008964.png)
![6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008965.png)
![N-cyclohexyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B3008966.png)

![1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B3008975.png)
![2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3008976.png)





![5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride](/img/structure/B3008985.png)
